molecular formula C20H26N4O2 B15120353 N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B15120353
M. Wt: 354.4 g/mol
InChI Key: CPNYZYLKLGVJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a synthetic compound that features a piperidine ring, a pyrimidine ring, and an ethoxybenzoyl group. Compounds containing piperidine and pyrimidine rings are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

(4-ethoxyphenyl)-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C20H26N4O2/c1-4-26-18-9-7-16(8-10-18)19(25)24-11-5-6-17(14-24)23(3)20-21-12-15(2)13-22-20/h7-10,12-13,17H,4-6,11,14H2,1-3H3

InChI Key

CPNYZYLKLGVJMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCCC(C2)N(C)C3=NC=C(C=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the ethoxybenzoyl group and the pyrimidine ring. Common synthetic methods include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the ethoxybenzoyl group via nucleophilic substitution.

    Coupling Reactions: Formation of the pyrimidine ring through coupling reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.

    Biological Studies: Examination of its effects on biological systems, including its interaction with enzymes and receptors.

    Chemical Biology: Use as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxolane-3-carboxamide: Another piperidine derivative with similar structural features.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and evodiamine, which exhibit diverse biological activities.

Uniqueness

N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups and rings, which may confer distinct biological properties and therapeutic potential compared to other piperidine derivatives.

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